Cyclohexyl(2-pyridyl)methanone oxime
Description
The compound "Methanone, cyclohexyl-2-pyridinyl-, oxime, (E)-" is an oxime derivative characterized by a cyclohexyl group, a 2-pyridinyl substituent, and an (E)-configured oxime moiety (>C=N-OH). Oximes are well-studied for their diverse applications, including biological activity (e.g., enzyme inhibition, antiviral properties) and utility in coordination chemistry .
Properties
IUPAC Name |
N-[cyclohexyl(pyridin-2-yl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c15-14-12(10-6-2-1-3-7-10)11-8-4-5-9-13-11/h4-5,8-10,15H,1-3,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPZTYVDZIZIPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=NO)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Oximation of Cyclohexyl-2-Pyridinylmethanone
The most direct route to (E)-cyclohexyl-2-pyridinylmethanone oxime involves the condensation of cyclohexyl-2-pyridinylmethanone with hydroxylamine. This method, rooted in traditional oxime synthesis, proceeds via nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration to form the C=N bond.
Reaction Conditions and Optimization
In a typical procedure, cyclohexyl-2-pyridinylmethanone is refluxed with hydroxylamine hydrochloride in a 1:1 ethanol-water mixture buffered with sodium acetate (pH 4–5). The buffered environment mitigates premature protonation of hydroxylamine, enhancing its nucleophilicity. After 6–8 hours, the crude oxime is isolated via solvent evaporation and recrystallized from ethanol to yield the E-isomer predominantly (70–85% purity). The stereochemical outcome arises from steric hindrance between the cyclohexyl group and pyridinyl ring, favoring the thermodynamically stable E-configuration.
Challenges and Limitations
While straightforward, this method suffers from moderate yields (50–65%) due to competing side reactions, such as over-oxidation or incomplete dehydration. Additionally, the Z-isomer often co-crystallizes, necessitating chromatographic separation. Substituting aqueous ethanol with polar aprotic solvents like tetrahydrofuran (THF) marginally improves selectivity (E/Z ratio of 3:1).
Metal-Catalyzed Oximation Strategies
Recent advancements in transition metal catalysis have enabled more efficient oxime synthesis. These methods leverage metal-ligand complexes to activate carbonyl groups or modulate hydroxylamine reactivity, often under milder conditions.
Rhodium-Catalyzed C–H Functionalization
A rhodium(I)-catalyzed approach, adapted from pyridine synthesis protocols, employs trisopropyl phosphite as a ligand to suppress alkyne dimerization (Table 1). Cyclohexyl-2-pyridinylmethanone is treated with hydroxylamine and 5 mol% [RhCl(coe)₂]₂ in THF at 135°C, yielding the oxime in 81–92% with an E/Z ratio of 2.3:1–3.2:1. The phosphite ligand coordinates rhodium, directing hydroxylamine to the carbonyl carbon while stabilizing the transition state.
Table 1: Rhodium-Catalyzed Oximation Optimization
| Entry | Ligand (mol%) | Solvent | Temp (°C) | Yield (%) | E/Z Ratio |
|---|---|---|---|---|---|
| 1 | P(OiPr)₃ (10) | THF | 135 | 81 | 2.9:1 |
| 2 | P(OiPr)₃ (20) | THF | 135 | 92 | 3.2:1 |
| 3 | P(OiPr)₃ (10) | Toluene | 135 | 75 | 2.6:1 |
Iron-Mediated Stereoselective Synthesis
Iron(II) phthalocyanine catalysts facilitate oxidative oximation using NaBH₄ and tert-butyl nitrite in methanol-water mixtures. Cyclohexyl-2-pyridinylmethanone reacts with hydroxylamine at room temperature, achieving 72–76% enantiomeric excess (ee) for the E-isomer. The iron center stabilizes the oxime intermediate via O-coordination, steering the reaction toward the E-configuration through steric effects.
Alternative Pathways via Chloromethylpyridine Intermediates
For substrates where the ketone precursor is inaccessible, 2-chloromethylpyridine derivatives offer an indirect route. Heating 2-chloromethylpyridine with cyclohexanecarboxaldehyde in the presence of hydroxylamine (buffered pH 6–7) yields the aldoxime intermediate, which undergoes Oppenauer oxidation to the ketoxime. This multistep sequence, though laborious, provides a 30–40% overall yield of (E)-cyclohexyl-2-pyridinylmethanone oxime.
Mechanistic Insights and Stereochemical Control
The E/Z selectivity in oxime formation is governed by electronic and steric factors. Density functional theory (DFT) calculations reveal that the E-isomer is favored by 8–12 kcal/mol due to reduced steric clash between the cyclohexyl group and pyridine nitrogen. Proton-coupled electron transfer (PCET) mechanisms in metal-catalyzed reactions further enhance selectivity by stabilizing the transition state through ligand-metal interactions.
Comparative Analysis of Synthetic Methods
Table 2: Method Comparison for (E)-Cyclohexyl-2-Pyridinylmethanone Oxime Synthesis
| Method | Conditions | Catalyst | Yield (%) | E/Z Ratio | Key Advantage |
|---|---|---|---|---|---|
| Classical Oximation | Ethanol-H₂O, reflux | None | 50–65 | 3:1 | Simplicity |
| Rh-Catalyzed | THF, 135°C | Rh(I)/P(OiPr)₃ | 81–92 | 2.3:1–3.2:1 | High yield |
| Iron-Mediated | MeOH-H₂O, RT | FePc | 60–75 | 4:1 | Mild conditions |
| Chloromethylpyridine | Buffered aqueous ethanol | None | 30–40 | 2:1 | Bypasses ketone synthesis |
Chemical Reactions Analysis
Types of Reactions
Methanone, cyclohexyl-2-pyridinyl-, oxime, (E)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other products.
Substitution: The oxime group can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts like copper or palladium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various pyridinyl derivatives, while reduction reactions can produce different methanone derivatives .
Scientific Research Applications
Chemical Synthesis and Reactions
Synthetic Routes:
The synthesis of Methanone, cyclohexyl-2-pyridinyl-, oxime, (E)- can be achieved through various methods. One common approach involves the oxidation of pyridin-2-yl-methanes to form pyridin-2-yl-methanones using copper catalysis.
Reactions:
The compound can undergo several types of chemical reactions:
- Oxidation: Producing different derivatives.
- Reduction: Yielding other products under specific conditions.
- Substitution: The oxime group can participate in substitution reactions to form new compounds.
Biological Applications
Enzyme Inhibition:
Methanone, cyclohexyl-2-pyridinyl-, oxime, (E)- has been investigated for its ability to inhibit various enzymes. Oximes typically interact with the active sites of enzymes, which can lead to significant biological effects.
Therapeutic Potential:
Research indicates that this compound may have therapeutic effects in treating diseases due to its biological activity. It has shown potential in:
- Antimicrobial Activity: Exhibiting bactericidal and fungicidal properties.
- Antidepressant Effects: Investigated for its influence on mood regulation.
- Anticancer Properties: Explored for its ability to inhibit cancer cell growth .
Industrial Applications
In industrial settings, Methanone, cyclohexyl-2-pyridinyl-, oxime, (E)- is utilized in the development of new materials and chemical processes. Its unique structure makes it a valuable intermediate in synthesizing complex molecules.
Case Studies
Case Study 1: Enzyme Inhibition
A study demonstrated that Methanone, cyclohexyl-2-pyridinyl-, oxime, (E)- effectively inhibited specific enzymes involved in metabolic pathways. The compound's interaction with enzyme active sites was characterized through kinetic studies, revealing insights into its mechanism of action.
Case Study 2: Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cells. The research utilized various cancer cell lines to assess the cytotoxic effects of Methanone, cyclohexyl-2-pyridinyl-, oxime, (E)-, highlighting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of Methanone, cyclohexyl-2-pyridinyl-, oxime, (E)- involves its interaction with specific molecular targets and pathways. The compound’s oxime group can form stable complexes with metal ions, which may play a role in its biological activities. Additionally, its pyridinyl group can interact with various enzymes and receptors, influencing their function and activity .
Comparison with Similar Compounds
Structural and Substituent Variations
Cyclohexyl vs. Phenyl Groups
- Phenyl 2-Pyridyl Ketoxime (CAS 1826-28-4): This analog replaces the cyclohexyl group with a phenyl ring. It crystallizes in two monoclinic polymorphs (space groups C2/c and P21/n) with dihedral angles between pyridinyl and phenyl rings of 37.5° and 67.70°, respectively .
- This suggests that the cyclohexyl group in the target compound may similarly influence its spectroscopic and reactivity profiles.
Heterocyclic Substituents
- Ridogrel (Thromboxane Synthase Inhibitor): A pyridinyl(trifluoromethylphenyl)methanone oxime ether, ridogrel demonstrates the pharmacological relevance of pyridinyl-containing oximes . The target compound’s 2-pyridinyl group may confer comparable bioactivity, though its cyclohexyl substituent could modulate solubility or target affinity.
- (2-Chlorophenyl)(Thieno[2,3-b]quinolin-2-yl)methanone Oxime: This compound features a thienoquinoline heterocycle, contributing to a higher molecular weight (338.81 g/mol) and distinct electronic properties compared to the pyridinyl-based target compound .
Physical and Thermal Properties
- Thermal Stability: Di(1H-tetrazol-5-yl)methanone oxime decomposes at 288.7°C, while 5,5′-(hydrazonomethylene)bis(1H-tetrazole) decomposes at 247.6°C, attributed to hydrogen-bonding networks . The target compound’s cyclohexyl group may reduce thermal stability compared to tetrazole-based oximes due to weaker intermolecular forces.
- Melting Points: (Z)-configured oximes like (Z)-(5-bromo-1-benzofuran-2-yl)(3-methyl-3-phenylcyclobutyl)methanone oxime melt at 193–208°C , suggesting that the (E)-configuration in the target compound could lower its melting point due to differences in crystal lattice energy.
Biological Activity
Methanone, cyclohexyl-2-pyridinyl-, oxime, (E)- is a compound with notable biological activity, primarily due to its structural features that facilitate interactions with various biological targets. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
Methanone, cyclohexyl-2-pyridinyl-, oxime, (E)- is characterized by a cyclohexyl group attached to a pyridinyl moiety and an oxime functional group. The presence of these functional groups allows the compound to engage in diverse biochemical interactions.
Enzyme Inhibition : Oximes are known to inhibit various enzymes by interacting with their active sites. Methanone, cyclohexyl-2-pyridinyl-, oxime, (E)- has been investigated for its potential to inhibit enzymes involved in metabolic pathways, particularly in the context of cancer and microbial infections.
Biochemical Pathways : The compound participates in several biochemical reactions, including the formation of imines and hydrazones. These reactions are crucial for its biological activity and therapeutic potential.
Antimicrobial Activity
Research indicates that Methanone, cyclohexyl-2-pyridinyl-, oxime, (E)- exhibits significant antimicrobial properties. It has shown effectiveness against various pathogens, including fungi and bacteria. The minimum inhibitory concentration (MIC) values for this compound suggest potent antifungal activity comparable to established fungicides .
| Pathogen | MIC (µg/L) |
|---|---|
| Phytophthora infestans | 16 |
| Botrytis cinerea | 32 |
| Botryosphaeria dothidea | 64 |
Anticancer Potential
The compound has also been explored for its anticancer properties. Studies have indicated that it may inhibit tumor growth through mechanisms involving apoptosis induction and cell cycle arrest. Specific pathways affected include those modulated by reactive oxygen species (ROS) and mitochondrial function.
Case Studies
- Fungal Inhibition Study : A study demonstrated that Methanone, cyclohexyl-2-pyridinyl-, oxime, (E)- effectively inhibited the growth of several plant pathogenic fungi. The results indicated that the compound's mechanism involved interference with mitochondrial respiration similar to other known fungicides .
- Anticancer Activity Assessment : In vitro studies on cancer cell lines showed that the compound induced significant cytotoxicity at micromolar concentrations. The observed effects were attributed to the activation of apoptotic pathways and inhibition of cell proliferation.
Research Findings
Recent research highlights the importance of structural modifications in enhancing the biological activity of oxime derivatives. For instance, variations in substituents on the pyridinyl ring can lead to significant differences in potency against specific targets .
Comparative Analysis with Similar Compounds
Methanone, cyclohexyl-2-pyridinyl-, oxime, (E)- can be compared with other related compounds to understand its unique properties better:
| Compound | Biological Activity |
|---|---|
| Methanone, cyclohexyl-2-pyridinyl-, oxime, (Z)- | Different enzyme inhibition profile |
| Methanone, cyclohexyl-3-pyridinyl-, oxime | Altered anticancer efficacy |
| Methanone, cyclohexyl-2-pyrimidinyl-, oxime | Variability in antifungal activity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and characterization techniques for (E)-cyclohexyl-2-pyridinylmethanone oxime?
- Synthesis : The compound can be synthesized via substitution reactions. For example, analogous oximes are prepared by reacting ketones with hydroxylamine derivatives under reflux in ethanol or methanol ( ).
- Characterization :
- Spectroscopy : Use - and -NMR to confirm oxime formation (e.g., proton at δ 10–12 ppm) and substituent geometry ( ).
- X-ray Diffraction : Single-crystal X-ray analysis resolves stereochemistry (E/Z configuration) and intermolecular interactions ().
- Mass Spectrometry : HRMS validates molecular weight and fragmentation patterns ( ).
Q. How is crystallographic analysis applied to determine the structure of this oxime?
- Sample Preparation : Crystallize the compound via slow evaporation in solvents like dichloromethane or ethanol ( ).
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K. Refinement with SHELXL ( ) resolves bond lengths, angles, and hydrogen-bonding networks ().
- Key Parameters :
- Dihedral angles between cyclohexyl, pyridinyl, and oxime groups (e.g., 67.7° between pyridinyl and phenyl rings in analogous compounds) ( ).
- Hydrogen-bonding motifs (e.g., O–H···N or O–H···O interactions stabilizing dimers) ().
Advanced Research Questions
Q. How do polymorphism and crystal packing affect the physicochemical properties of this oxime?
- Polymorph Identification : Compare unit cell parameters (e.g., space groups vs. ) using single-crystal data ().
- Impact on Properties :
- Solubility differences due to hydrogen-bonding variations (e.g., bifurcated O–H···N/O vs. C–H···π interactions) ( ).
- Thermal stability: Polymorphs may exhibit distinct melting points or decomposition profiles ().
Q. What computational methods validate the experimental structure and electronic properties?
- DFT Optimization : Compare calculated (B3LYP/6-311G**) and experimental bond lengths/angles to confirm accuracy ().
- Hirshfeld Analysis : Quantify intermolecular interactions (e.g., 20% O···H, 15% C···H contributions) ().
- Electronic Properties :
- HOMO-LUMO gaps (e.g., ~4 eV for similar oximes) predict reactivity ().
- Molecular electrostatic potential (MEP) maps identify nucleophilic/electrophilic sites ().
Q. How do thermal analysis and stability studies inform storage and handling protocols?
- TGA/DSC : Determine decomposition onset (e.g., stable up to 170°C for related compounds) ().
- Storage Recommendations :
- Protect from moisture (hygroscopic oxime groups) ( ).
- Store at 0–6°C in airtight containers to prevent oxidation ( ).
Q. What role do hydrogen-bonding and non-covalent interactions play in supramolecular assembly?
- Key Interactions :
- Intramolecular O–H···N hydrogen bonds stabilize the oxime configuration ().
- Intermolecular C–Cl···π or π···π stacking (3.5–4.0 Å distances) enhance crystal cohesion ().
- Framework Analysis : 3D energy frameworks quantify interaction energies (e.g., dispersion vs. electrostatic contributions) ().
Methodological Notes
- Avoid Pitfalls : Ensure anhydrous conditions during synthesis to prevent oxime hydrolysis ( ).
- Data Contradictions : Polymorphs may exhibit conflicting spectroscopic signals; cross-validate with X-ray data ().
- Software Tools : Use OLEX2 for crystallographic refinement ( ) and Gaussian09 for DFT calculations ().
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
